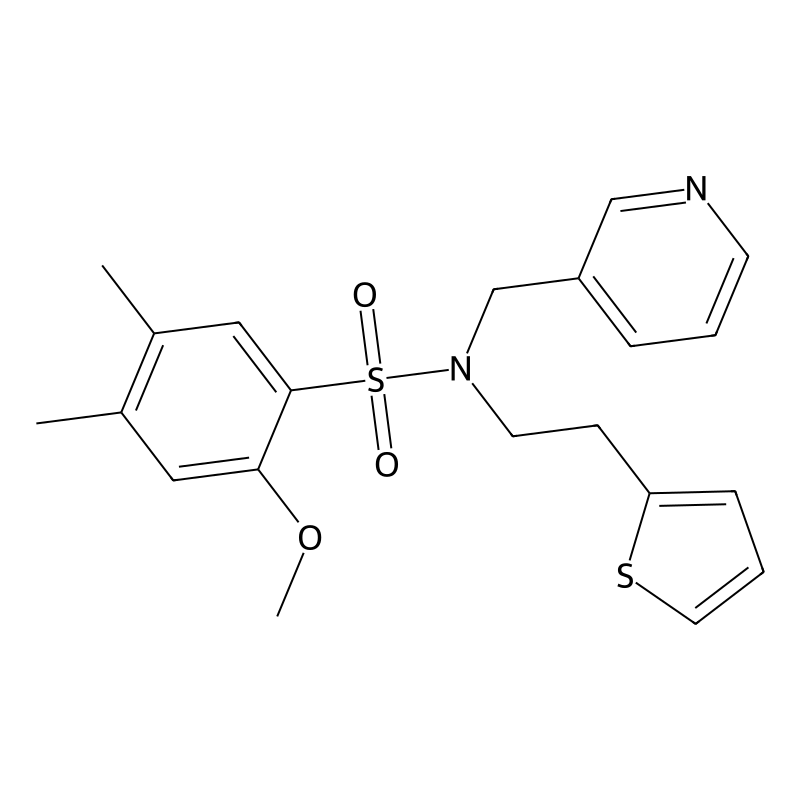

2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a methoxy group, dimethyl groups, a pyridine ring, and a thiophene moiety. Its molecular formula is , and it has a molecular weight of approximately 320.41 g/mol. This compound belongs to the class of benzenesulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry.

- Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, particularly with electrophiles.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

- Reduction Reactions: The compound may be reduced under specific conditions to yield amines or other derivatives.

These reactions are crucial for modifying the compound for various applications in pharmaceuticals and materials science.

Research indicates that compounds similar to 2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide exhibit significant biological activities:

- Antimicrobial Properties: Many benzenesulfonamides have shown effectiveness against bacterial infections.

- Anticancer Activity: Some derivatives have been investigated for their potential in cancer therapy due to their ability to inhibit tumor growth.

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for drug development.

The synthesis of 2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves several steps:

- Formation of the Sulfonamide: The starting material is reacted with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

- Pyridine and Thiophene Functionalization: The pyridine and thiophene groups are introduced through alkylation or coupling reactions using appropriate precursors.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

This multi-step synthesis allows for the precise incorporation of various functional groups that contribute to the compound's biological activity.

The applications of 2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide span several fields:

- Pharmaceuticals: Due to its potential antimicrobial and anticancer properties, this compound may serve as a lead structure in drug development.

- Agricultural Chemicals: Similar compounds are often explored for use as herbicides or pesticides.

- Material Science: The unique properties of this compound could be utilized in the development of novel materials with specific functionalities.

Interaction studies involving 2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can provide insights into its mechanism of action:

- Protein Binding Studies: Understanding how the compound interacts with target proteins can elucidate its biological effects.

- Enzyme Kinetics: Investigating the inhibition kinetics can help determine its efficacy as an enzyme inhibitor.

- Cellular Uptake Studies: Analyzing how cells absorb this compound can inform on its potential therapeutic applications.

These studies are essential for assessing the compound's viability as a therapeutic agent.

Several compounds share structural features with 2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methoxy-N-(pyridin-3-yl)methyl-benzenesulfonamide | Lacks thiophene group; potential antimicrobial activity | |

| 2-Methoxy-N-(pyridin-4-yl)methyl-benzenesulfonamide | Different pyridine substitution; explored for anticancer properties | |

| N-(3-Pyridinyl)-N'-(thiophen-2-yldisulfanyl)urea | Contains urea linkage; studied for enzyme inhibition |

These compounds illustrate variations in functional groups and structures that may influence their biological activity and applications. The unique combination of pyridine and thiophene in 2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide potentially enhances its pharmacological profile compared to similar compounds.